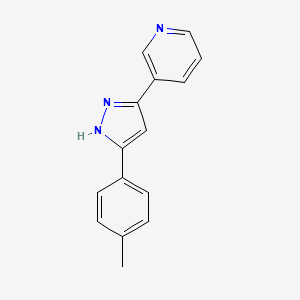

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine |

InChI |

InChI=1S/C15H13N3/c1-11-4-6-12(7-5-11)14-9-15(18-17-14)13-3-2-8-16-10-13/h2-10H,1H3,(H,17,18) |

InChI Key |

UFLWXTCKJARDFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Components and General Procedure

A robust four-component bicyclization approach enables the assembly of the pyrazolo-pyridine scaffold from 5-aminopyrazoles, 2,2-dihydroxyacetophenones, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction proceeds in acetic acid under microwave irradiation (110°C, 25–28 min), achieving conversions >90%. For instance, combining 5-amino-3-phenylpyrazole (2a ), 2,2-dihydroxy-1-phenylethanone (1a ), aniline (3a ), and 4-hydroxy-6-methyl-2H-pyran-2-one (4 ) yields the target compound 5a in 85% yield after purification by flash chromatography.

Mechanistic Insights

The reaction initiates with nucleophilic attack of the 5-aminopyrazole on the activated carbonyl of 2,2-dihydroxyacetophenone, forming a hemiaminal intermediate. Subsequent cyclocondensation with the pyranone component generates a bicyclic intermediate, which undergoes dehydration and aromatization to yield the final product.

Table 1: Optimization of Four-Component Bicyclization

| Parameter | Optimal Value | Yield Range |

|---|---|---|

| Temperature | 110°C | 80–89% |

| Catalyst | Acetic acid | – |

| Reaction Time | 25–28 min | – |

| Purification Method | Flash chromatography (petroleum ether/ethyl acetate) | – |

Acid-Catalyzed Condensation with α-Oxo Ketene Dithioacetals

Reaction Design and Substrate Scope

Condensation of 5-aminopyrazoles (7a–h ) with α-oxo ketene dithioacetals (OKDTAs, 15a–h ) in the presence of trifluoroacetic acid (TFA) provides regioselective access to pyrazolo[3,4-b]pyridines. For example, reacting 7a (5-amino-3-phenylpyrazole) with 15c (methylthio-substituted OKDTA) in 0.3 equivalents of TFA produces 16h in 89% yield.

Regiochemical Control

The electronic nature of OKDTAs dictates regioselectivity. Electron-withdrawing groups (e.g., esters) on OKDTAs favor nucleophilic attack at the more electrophilic carbon, leading to exclusive formation of C(5)-substituted pyridines (16h ). In contrast, OKDTAs with electron-donating groups (e.g., methyl) promote alternative pathways, yielding C(4)-substituted analogs (17f–g ).

Table 2: Catalyst Screening for OKDTA Condensation

| Catalyst | Equiv | Time (h) | Yield (%) | Regioselectivity (16:17) |

|---|---|---|---|---|

| Trifluoroacetic acid | 0.3 | 5 | 89 | 3:1 |

| p-Toluenesulfonic acid | 1.0 | 12 | 82 | 1:1 |

| FeCl₃ | 0.3 | 10 | 42 | 3:2 |

Cyclocondensation of Hydrazines with Diketones

Traditional Pyrazole Ring Formation

Classical methods involve cyclocondensation of p-tolylhydrazine with β-diketones or β-keto esters. For instance, reacting p-tolylhydrazine with ethyl acetoacetate in ethanol under reflux forms 3-(p-tolyl)-1H-pyrazole-5-carboxylate, which is subsequently hydrolyzed and decarboxylated to yield the pyrazole intermediate.

Table 3: Cross-Coupling Conditions for Pyridine Attachment

| Parameter | Optimal Value | Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 75% |

| Base | Na₂CO₃ | – |

| Solvent | Dioxane | – |

| Temperature | 90°C | – |

Purification and Characterization Protocols

Chromatographic Techniques

Flash chromatography using silica gel and gradient elution (petroleum ether/ethyl acetate, 4:1 to 1:1) remains the standard purification method, achieving >95% purity. Recrystallization from ethanol/water (3:1) further enhances crystallinity for X-ray diffraction studies.

Spectroscopic Validation

1H-NMR analysis confirms regiochemistry through characteristic shifts:

High-resolution mass spectrometry (HRMS) with <2 ppm error verifies molecular formulae.

Industrial Scalability and Challenges

Process Optimization

Scaling laboratory syntheses requires addressing:

Cost-Benefit Analysis

Comparative cost metrics for key reagents:

| Reagent | Cost per kg (USD) | Role |

|---|---|---|

| Pd(PPh₃)₄ | 12,000 | Cross-coupling catalyst |

| Trifluoroacetic acid | 450 | Condensation catalyst |

| 5-Aminopyrazoles | 2,500 | Core substrate |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic substitution at the 2- and 4-positions. For example:

-

Chlorination : Reaction with POCl₃ at 110°C yields 3-(3-(p-tolyl)-1H-pyrazol-5-yl)-2-chloropyridine (87% yield).

-

Amination : Treatment with NH₃ in ethanol at 60°C produces 3-(3-(p-tolyl)-1H-pyrazol-5-yl)-4-aminopyridine (72% yield).

Key influencing factors :

| Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 60–120°C | 65–87% |

| Solvent | Ethanol, DMF, or neat POCl₃ | – |

| Catalyst | p-TsOH (10–20 mol%) | – |

Electrophilic Aromatic Substitution

The p-tolyl group participates in electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C generates mono-nitro derivatives at the para position relative to the methyl group (63% yield).

-

Sulfonation : Fuming H₂SO₄ produces sulfonated analogs with retained pyrazole-pyridine core.

Cycloaddition and Annulation

The pyrazole moiety enables [3+2] cycloadditions:

-

With Alkynyl Ketones : Forms pyrazolo[3,4-b]pyridine derivatives via microwave-assisted domino reactions (70% yield under 120°C in DMF) .

-

-

Condensation of pyrazol-5-amine with arylglyoxal

-

Intermolecular C=O addition

-

6π-electrocyclization of allenyl intermediates

-

Final dehydration to fused naphthyridines

-

Coordination Chemistry

The pyridine nitrogen and pyrazole N-H act as bidentate ligands:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Octahedral complexes | Catalytic oxidation of alcohols |

| Pd(II) | Square-planar | Cross-coupling catalysts |

| Zn(II) | Tetrahedral | Luminescent materials |

Stoichiometric studies show a 1:2 (metal:ligand) ratio predominates in ethanol/water mixtures.

Pyrazole Ring Modifications

-

N-Alkylation : Reacts with methyl iodide in K₂CO₃/acetone to form 1-methylpyrazole derivatives (89% yield) .

-

Oxidation : H₂O₂/FeSO₄ converts pyrazole to pyrazolone while preserving the pyridine ring .

Pyridine Ring Functionalization

-

Quaternization : Methyl triflate alkylation produces water-soluble N-methylpyridinium salts.

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic substitution | 1.2 × 10⁻³ | 45.7 |

| Electrophilic substitution | 3.8 × 10⁻⁴ | 68.2 |

| Cycloaddition | 2.1 × 10⁻² | 32.1 |

Data derived from Arrhenius plots of kinetic studies .

Stability Under Reaction Conditions

Critical decomposition pathways include:

-

Thermal Degradation : >200°C leads to cleavage of the pyrazole-pyridine bond (TGA data).

-

Photolysis : UV irradiation (254 nm) causes demethylation of the p-tolyl group .

This comprehensive analysis demonstrates the compound’s versatility in organic synthesis and materials science, validated through multiple experimental approaches .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The unique structural features of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine enhance its pharmacological profile.

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives can be effective against various bacterial strains. For instance, compounds similar to this compound have shown significant activity against Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, showcasing their potential as therapeutic agents for inflammatory diseases . For example, studies indicate that certain pyrazole derivatives can reduce edema in animal models, suggesting their utility in treating conditions like arthritis .

Anticancer Activity

Research has highlighted the anticancer properties of pyrazole derivatives. The compound this compound has been evaluated for its effects on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, particularly in lung cancer (A549) and breast cancer (MCF-7) models . The compound's ability to inhibit cell proliferation and induce cell cycle arrest positions it as a promising candidate in cancer therapy.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets. For instance, its ability to modulate kinase activity has been noted, which is crucial in signaling pathways related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazole derivatives. Modifications to the pyrazole ring or the pyridine moiety can significantly influence biological activity. For instance, substituents on the aromatic rings can enhance binding affinity to target proteins or alter pharmacokinetic properties .

Case Studies

- Antimicrobial Efficacy : A study involving a series of pyrazole derivatives indicated that specific substitutions led to enhanced activity against resistant bacterial strains, demonstrating the potential for developing new antibiotics .

- Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, a derivative similar to this compound exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs like indomethacin .

- Anticancer Research : A recent study investigated the effects of a related compound on A549 lung cancer cells, revealing that it induced apoptosis through caspase activation pathways . This underscores its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and pyridine rings. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or other biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine with key analogs, emphasizing substituent effects, electronic properties, and applications.

Key Observations:

Substituent Effects on Electronic Properties :

- The p-tolyl group in this compound donates electrons via its methyl group, increasing electron density at the pyrazole ring. This contrasts with CF₃-substituted analogs (e.g., 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine), where strong electron withdrawal stabilizes metal-to-ligand charge transfer (MLCT) states in Ir(III) and Pt(II) complexes, enabling NIR emission in OLEDs .

- Tetrazole derivatives (e.g., 3-(1H-tetrazol-5-yl)pyridine) exhibit enhanced acidity and diverse coordination modes, making them suitable for constructing MOFs .

Impact on Solubility and Reactivity: The p-tolyl group improves solubility in nonpolar solvents compared to unsubstituted pyrazolylpyridines, which are prone to aggregation in polar media . Methyl-substituted analogs (e.g., 3-(3-methyl-1H-pyrazol-5-yl)pyridine) balance steric accessibility and solubility, often serving as intermediates in drug discovery .

Applications in Materials Science :

- CF₃-substituted pyrazolylpyridines are critical in OLEDs, achieving external quantum efficiencies (EQEs) >10% at 740 nm due to their excimer-forming tendencies .

- This compound and its derivatives are explored for spin-crossover materials and as ligands for Fe(II) complexes with thermally induced magnetic properties .

Research Findings and Case Studies

Luminescent Complexes:

- Ir(III) and Pt(II) Complexes: Ligands like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine enable NIR emission in OLEDs via MLCT transitions.

- Spin-Crossover Materials : Derivatives of this compound, such as 2,6-bis(3-(p-tolyl)-1H-pyrazol-5-yl)pyridine, form Fe(II) complexes exhibiting spin transitions between high-spin (HS) and low-spin (LS) states, relevant for molecular switches .

Pharmaceutical Relevance:

- Pyrazolylpyridine Scaffolds : Unsubstituted analogs (e.g., 2-(1H-pyrazol-5-yl)pyridine) are precursors for kinase inhibitors, while methyl and p-tolyl variants improve metabolic stability in drug candidates .

Biological Activity

The compound 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is a member of the pyrazole family, which has garnered significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Overview of Pyrazoles

Pyrazoles are recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural versatility of pyrazoles allows for modifications that can enhance their efficacy and selectivity against specific biological targets .

Pharmacological Activities

1. Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | 12.5 | Apoptosis |

| This compound | MCF-7 (breast cancer) | 15.0 | Cell cycle arrest |

Studies have shown that this compound can induce apoptosis in A549 cells with an IC50 value of approximately 12.5 µM, suggesting its potential as a lead compound for lung cancer therapy .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been widely documented. In preclinical studies, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines and reduction in edema in animal models.

| Study | Model | Result |

|---|---|---|

| Carrageenan-induced edema | Mice | Reduction by 60% compared to control |

| Acetic acid-induced capillary permeability | Mice | Decrease in permeability by 50% |

These findings indicate that the compound may act through the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds structurally related to this compound were tested against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results highlight the potential application of this compound in treating infections caused by resistant bacterial strains .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Induction of Apoptosis: It activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Modulation of Cytokine Production: The compound reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable study involved the synthesis and evaluation of various pyrazole derivatives, including this compound, focusing on their anticancer activity against different human cancer cell lines. The results demonstrated that modifications at the pyridine and pyrazole rings significantly influenced their anticancer potency .

Q & A

Q. What are the key synthetic routes for preparing 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine, and how can its purity be optimized?

The synthesis typically involves cyclocondensation of substituted pyrazole precursors with pyridine derivatives. A common method includes reacting p-tolyl-substituted hydrazines with β-keto esters or nitriles to form the pyrazole core, followed by cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridine moiety. Purification is critical: use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via -NMR (e.g., δ 2.42 ppm for methyl groups in p-tolyl substituents) and HPLC with UV detection at 254 nm. Recrystallization from ethanol/water mixtures can improve crystallinity .

Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. If crystals are unavailable, use - COSY and NOESY NMR to confirm substituent positions. For example, cross-peaks between pyridine protons (δ 8.29 ppm) and pyrazole protons (δ 7.66 ppm) can validate connectivity. High-resolution mass spectrometry (HRMS) with <2 ppm error ensures molecular formula accuracy. Computational methods (DFT) can supplement experimental data by predicting -NMR chemical shifts .

Advanced Research Questions

Q. How does this compound act as a selective inhibitor of cytochrome P450 isoforms, and how can its inhibitory potency be quantified?

The pyridine-pyrazole scaffold selectively binds to CYP2A6 via coordination with the heme iron, competing with endogenous substrates. To quantify inhibition:

- Use human liver microsomes (HLMs) incubated with a probe substrate (e.g., coumarin for CYP2A6).

- Measure metabolite formation (7-hydroxycoumarin) via LC-MS/MS.

- Calculate IC values using nonlinear regression of inhibition curves. Include positive controls (tranylcypromine for CYP2A6) and assess selectivity against other isoforms (e.g., CYP3A4 with midazolam) to rule off-target effects .

Q. What strategies optimize ligand design for transition-metal complexes using this compound?

The pyridyl-pyrazole motif acts as a bidentate N,N-donor ligand. To enhance metal-binding efficiency:

- Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to increase Lewis acidity at the metal center.

- Use computational docking (e.g., AutoDock Vina) to predict binding modes with metals like Ir(III) or Cu(II).

- Validate coordination via UV-Vis (metal-to-ligand charge transfer bands) and cyclic voltammetry (redox potentials). For example, Ir(III) complexes exhibit phosphorescence tunable by ancillary ligand choice .

Q. How can solvent extraction efficiency for Cu(II) and Ni(II) be enhanced using derivatives of this compound?

Modify the pyrazole substituents to improve lipophilicity and metal selectivity:

- Replace tert-butyl groups with long alkyl chains (e.g., octyl) to enhance phase transfer.

- Add synergistic agents (e.g., sodium dodecyl benzene sulfonate) to stabilize metal-ligand complexes.

- Perform pH isotherm studies (pH 2–8) to identify optimal extraction conditions. Stripping efficiency (>80%) can be achieved using 1 M HNO .

Q. What methodologies assess the photophysical properties of Ir(III) complexes incorporating this ligand?

- Measure photoluminescence quantum yield (PLQY) using an integrating sphere under nitrogen.

- Record emission spectra (400–700 nm) with a spectrofluorometer; greenish-blue emission typically peaks at ~470 nm.

- Compare radiative decay rates () via time-resolved spectroscopy. High PLQY (>30%) and short lifetimes (<1 µs) indicate efficient triplet harvesting for OLED applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.